2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide

Catalog No.
S3099396
CAS No.
2034569-35-0
M.F
C20H21NO5S
M. Wt
387.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophe...

CAS Number

2034569-35-0

Product Name

2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]acetamide

Molecular Formula

C20H21NO5S

Molecular Weight

387.45

InChI

InChI=1S/C20H21NO5S/c1-24-18-4-3-13(9-19(18)25-2)10-20(23)21-11-15(22)17-6-5-16(26-17)14-7-8-27-12-14/h3-9,12,15,22H,10-11H2,1-2H3,(H,21,23)

InChI Key

ZHRGFVKASNXPAB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)OC

Solubility

not available
  • A search of scientific databases like PubChem and EBML-EBI's ChEBI yielded no results for this specific compound.
  • Research article databases like ScienceDirect and Google Scholar also produced no relevant results.

This lack of information suggests that 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide has likely not been studied extensively or may be a very recent discovery.

Further investigation might involve:

  • Searching patent databases for mentions of the compound.
  • Reaching out to researchers in the field of organic chemistry or medicinal chemistry to see if they have any information about the compound.

The compound 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide is a complex organic molecule characterized by its unique structural features. It consists of a 3,4-dimethoxyphenyl group linked to an acetamide moiety through a hydroxyethyl chain that incorporates a thiophenyl-furan unit. This configuration suggests potential for diverse biological activities and applications in medicinal chemistry.

Involving this compound primarily include nucleophilic substitutions and acylation reactions. The acetamide functional group can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding amine and acetic acid. Additionally, the presence of the thiophene and furan rings allows for electrophilic aromatic substitution reactions, which can modify the compound's properties and enhance its biological activity.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the thiophene and furan moieties is particularly relevant in drug design, as these structures are known to interact with various biological targets. For instance, derivatives of thiophenes have been reported to inhibit certain enzymes involved in cancer progression, while furan derivatives have shown promise in neuroprotective applications .

Synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide can be achieved through several methods:

  • One-Pot Synthesis: A multi-step synthesis involving the condensation of 3,4-dimethoxyphenol with appropriate acylating agents followed by the introduction of the thiophene-furan moiety.
  • Sequential Reactions: Starting from commercially available precursors, one could perform a series of reactions including alkylation and acylation to build the desired structure.
  • Functional Group Transformations: Utilizing established methodologies for transforming hydroxyl groups into more reactive species can facilitate further modifications leading to the target compound .

This compound holds potential applications in various fields:

  • Pharmaceuticals: Due to its anticipated biological activity, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Material Science: Its unique structure could be explored for applications in organic electronics or as functional materials in coatings.
  • Agricultural Chemistry: Similar compounds have been investigated for use as agrochemicals due to their potential herbicidal or fungicidal properties.

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Preliminary investigations could involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Cell Line Studies: Testing its efficacy against various cancer cell lines to determine cytotoxicity and selectivity.
  • In Vivo Studies: Assessing the pharmacokinetics and safety profile in animal models to predict human responses.

Several compounds share structural similarities with 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide, including:

  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
    • Notable for its anticancer properties against various cell lines.
  • 5-(thiophen-2-yl)-4-methylthiazole
    • Exhibits antimicrobial activity and is structurally related through its thiophene component.
  • N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
    • Known for significant cytotoxic effects; highlights the importance of substituents on biological activity.

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide lies in its specific combination of functional groups and structural motifs that may confer distinct pharmacological properties compared to similar compounds. The dual presence of methoxy groups and heterocycles (thiophene and furan) potentially enhances its interaction with biological targets while providing avenues for further chemical modifications.

XLogP3

2.4

Dates

Modify: 2023-08-18

Explore Compound Types